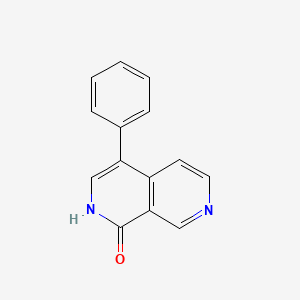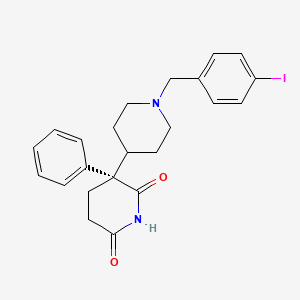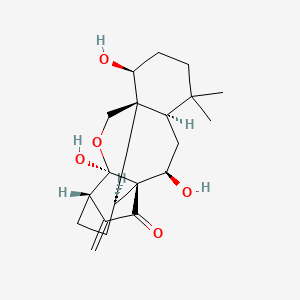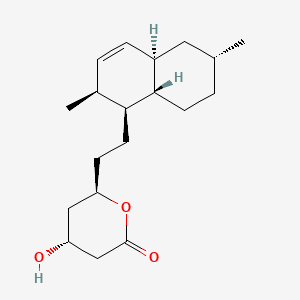
Dihydromonacolin L
Descripción general
Descripción
Dihydromonacolin L is a chemical compound with the molecular formula C19H30O3 . It has an average mass of 306.440 Da and a monoisotopic mass of 306.219482 Da . It is also known by its IUPAC name (4R,6R)-6-{2-[(1S,2S,4aR,6R,8aS)-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl}-4-hydroxyoxan-2-one .
Synthesis Analysis
Dihydromonacolin L is synthesized by lovastatin nonaketide synthase (LovB), with the assistance of a separate trans-acting enoyl reductase (LovC) . The synthesis process comprises 8 polyketide synthetic cycles with about 35 steps .Molecular Structure Analysis
The molecular structure of Dihydromonacolin L is complex, with 7 of 7 defined stereocentres . More detailed structural analysis may require advanced techniques such as cryo-EM .Chemical Reactions Analysis
Dihydromonacolin L is involved in the biosynthesis of lovastatin, a cholesterol-lowering drug . The elongation step of this process comprises the loading of malonyl-CoA extenders into MAT and their loading into KS by ACP until an 18-carbon polyketide (dihydromonacolin L acid) is formed .Aplicaciones Científicas De Investigación
Cholesterol Biosynthesis Inhibition
Dihydromonacolin L, along with monacolin X, has been identified as a potent inhibitor of cholesterol biosynthesis. These compounds, structurally related to monacolin K, were isolated from cultures of a Monascus ruber mutant. They have been shown to inhibit hydroxymethylglutaryl-CoA reductase and sterol biosynthesis in vitro, suggesting their potential application in managing cholesterol levels (Endo et al., 1985).
Role in Polyketide Synthase Activity
Dihydromonacolin L plays a crucial role in the biosynthesis of lovastatin, a widely known cholesterol-lowering compound. The lovastatin biosynthesis cluster involves a process where dihydromonacolin L is critical for the correct processing of the growing polyketide chain. This understanding contributes significantly to biotechnological approaches for optimizing lovastatin production (Kennedy et al., 1999).
Biosynthesis and Derivatives
Further research into the biosynthesis of dihydromonacolin L has led to the discovery of 3 alpha-hydroxy-3,5-dihydromonacolin L acid, a new compound related to monacolin K. This finding has expanded the understanding of the biosynthetic pathways and potential derivatives of dihydromonacolin L, which could have various applications in pharmaceuticals and biotechnology (Nakamura et al., 1990).
Cytotoxic Activity
Studies on red yeast rice, a traditional Chinese medicine and food, have revealed the presence of dihydromonacolin L among other monacolins. Some of these compounds, including dihydromonacolin L, have been evaluated for their cytotoxic activity against various cancer cell lines. This suggests potential applications in cancer research and therapy (Zhang et al., 2016).
Enzymatic Assay and Synthesis
Research involving the enzymatic assay of lovastatin nonaketide synthase, which produces dihydromonacolin L, has led to the synthesis of conjugated pyrones. These syntheses provide material for assessing the activity of key enzymes in the biosynthesis of lovastatin and its precursors, thereby aiding in the development of more efficient production methods (Burr et al., 2007).
Mecanismo De Acción
Direcciones Futuras
The detailed architectural model of the LovB-LovC complex, which is involved in the synthesis of Dihydromonacolin L, provides structural insights that may enable the re-engineering of the megasynthase for the generation of new statins . This could open up new avenues for the development of cholesterol-lowering drugs .
Propiedades
IUPAC Name |
(4R,6R)-6-[2-[(1S,2S,4aR,6R,8aS)-2,6-dimethyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl]-4-hydroxyoxan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O3/c1-12-3-7-18-14(9-12)5-4-13(2)17(18)8-6-16-10-15(20)11-19(21)22-16/h4-5,12-18,20H,3,6-11H2,1-2H3/t12-,13+,14+,15-,16-,17+,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGNDLYBQPUJADV-VCWNUMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C1)C=CC(C2CCC3CC(CC(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@H](C1)C=C[C@@H]([C@@H]2CC[C@@H]3C[C@H](CC(=O)O3)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihydromonacolin L | |
CAS RN |
86827-77-2 | |
| Record name | (4R,6R)-Tetrahydro-4-hydroxy-6-[2-[(1S,2S,4aR,6R,8aS)-1,2,4a,5,6,7,8,8a-octahydro-2,6-dimethyl-1-naphthalenyl]ethyl]-2H-pyran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=86827-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



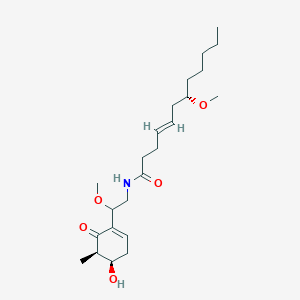
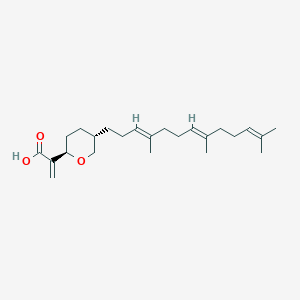
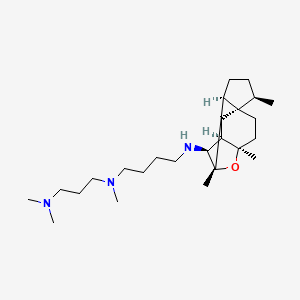
![6-sulfanylhexyl (1R,2R,3R,4R,5S,6R)-2,3,4,5-tetrahydroxy-6-{[alpha-D-mannosyl-(1->6)-alpha-D-mannosyl-(1->4)-alpha-D-glucosaminyl]oxy}cyclohexyl hydrogen phosphate](/img/structure/B1248829.png)
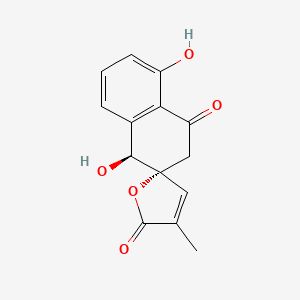

![2-Amino-5-[(1-Methoxy-2-Methylindolizin-3-Yl)carbonyl]benzoic Acid](/img/structure/B1248834.png)



